

Synthesis of 3-(tert-Butyl)-4-hydroxybenzonitrile: An Application Note and Protocol

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Compound of Interest

Compound Name: **3-(tert-Butyl)-4-hydroxybenzonitrile**

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Abstract

This document provides a detailed protocol for the synthesis of **3-(tert-butyl)-4-hydroxybenzonitrile**, a valuable intermediate in the development of various organic compounds. The synthesis is achieved through the Friedel-Crafts alkylation of 4-hydroxybenzonitrile with tert-butanol using sulfuric acid as a catalyst. This application note includes a comprehensive experimental procedure, a summary of key quantitative data, and a visual representation of the synthetic workflow.

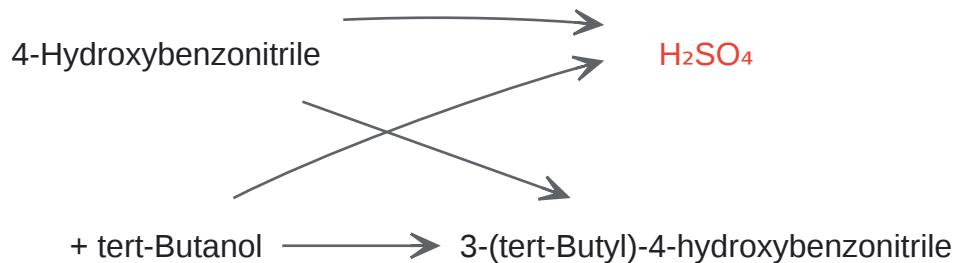
Introduction

3-(tert-Butyl)-4-hydroxybenzonitrile is an important building block in medicinal chemistry and materials science. Its structure, featuring a phenol, a nitrile, and a bulky tert-butyl group, allows for diverse chemical modifications, making it a versatile precursor for the synthesis of antioxidants, stabilizers, and potential pharmaceutical agents. The protocol herein describes a straightforward and accessible method for its preparation in a laboratory setting.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution, where the tert-butyl carbocation, generated *in situ* from tert-butanol and sulfuric acid, alkylates the 4-

hydroxybenzonitrile ring ortho to the hydroxyl group.



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Caption: Reaction scheme for the synthesis of **3-(tert-Butyl)-4-hydroxybenzonitrile**.

Experimental Protocol

Materials:

- 4-Hydroxybenzonitrile
- tert-Butanol
- Concentrated Sulfuric Acid (98%)
- Dichloromethane (DCM)
- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Hexane
- Ethyl Acetate
- Deionized Water

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Glassware for filtration and chromatography
- pH paper

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzonitrile (1.0 eq) in dichloromethane. Cool the flask in an ice bath with stirring.
- **Addition of Reagents:** To the cooled solution, add tert-butanol (1.2 eq). Slowly add concentrated sulfuric acid (2.0 eq) dropwise via a dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
- **Reaction:** After the addition of sulfuric acid, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
- **Washing:** Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic, and finally with brine.

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **3-(tert-butyl)-4-hydroxybenzonitrile**.

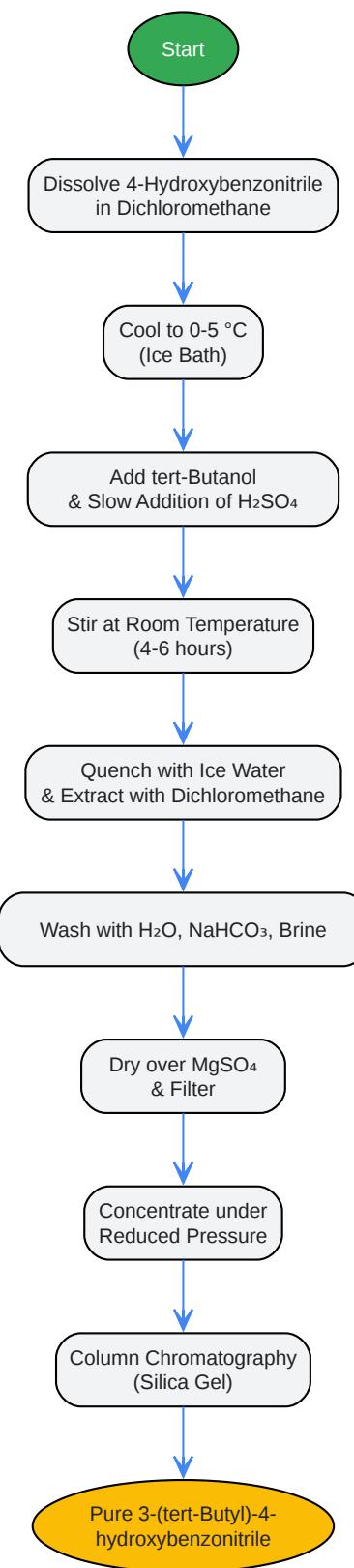
Data Presentation

Parameter	Value	Reference
Product Name	3-(tert-Butyl)-4-hydroxybenzonitrile	
CAS Number	4910-04-7	[1] [2]
Molecular Formula	C ₁₁ H ₁₃ NO	[1]
Molecular Weight	175.23 g/mol	[1]
Appearance	Off-white to pale yellow solid	
Melting Point	Typically in the range of 110-120 °C	
Purity (by HPLC/GC)	>98%	
Yield	Dependent on scale and purification	

Note: The melting point and yield are typical expected values and may vary based on experimental conditions.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of **3-(tert-butyl)-4-hydroxybenzonitrile**.

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Caption: Workflow for the synthesis of **3-(tert-Butyl)-4-hydroxybenzonitrile**.

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